1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
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Overview
Description
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromopyridine moiety attached to a cyclobutane ring with a nitrile group
Preparation Methods
The synthesis of 1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopyridine and cyclobutanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include iodine, TBHP, and various nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, influencing their activity. The nitrile group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-(3-Bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:
3-Bromopyridine: A simpler compound with a bromine atom attached to a pyridine ring.
3-Chloropyridine: Similar to 3-bromopyridine but with a chlorine atom instead of bromine.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, often used in medicinal chemistry.
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-1-3-13-9(8)10(6-12)4-7(14)5-10/h1-3H,4-5H2 |
InChI Key |
LXRQVSPXALUCOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
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